Cas no 863771-09-9 (2-Amino-5-nitrobenzylamine Hydrochloride)
2-Amino-5-nitrobenzylamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-nitro-2-aminobenzylamine hydrochloride
- [2-(Aminomethyl)-4-nitrophenyl]amine hydrochloride
- 2-(aminomethyl)-4-nitroaniline hydrochloride
- PSEPJUDHODRVBE-UHFFFAOYSA-N
- 2-amino-5-nitrobenzylamine hydrochloride
- 5-nitro-2-amino-benzylamine hydrochloride
- 2-Amino-5-nitrobenzylamine Hydrochloride
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- Inchi: 1S/C7H9N3O2.ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;/h1-3H,4,8-9H2;1H
- InChI Key: PSEPJUDHODRVBE-UHFFFAOYSA-N
- SMILES: Cl.[O-][N+](C1C=CC(=C(C=1)CN)N)=O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 169
- Topological Polar Surface Area: 97.9
2-Amino-5-nitrobenzylamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A619083-10mg |
2-Amino-5-nitrobenzylamine Hydrochloride |
863771-09-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A619083-50mg |
2-Amino-5-nitrobenzylamine Hydrochloride |
863771-09-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A619083-100mg |
2-Amino-5-nitrobenzylamine Hydrochloride |
863771-09-9 | 100mg |
$ 135.00 | 2022-06-07 |
2-Amino-5-nitrobenzylamine Hydrochloride Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on 2-Amino-5-nitrobenzylamine Hydrochloride
Introduction to 2-Amino-5-nitrobenzylamine Hydrochloride (CAS No. 863771-09-9)
2-Amino-5-nitrobenzylamine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 863771-09-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of nitroaromatic amines and has demonstrated promising properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The structure of 2-Amino-5-nitrobenzylamine Hydrochloride consists of a benzene ring substituted with both an amino group and a nitro group at the 2- and 5-positions, respectively, and is further functionalized with a benzylic amine group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in drug formulation and biochemical assays.
In recent years, there has been a growing interest in the development of novel therapeutic agents targeting complex diseases such as cancer, inflammation, and infectious disorders. The unique chemical properties of 2-Amino-5-nitrobenzylamine Hydrochloride have positioned it as a key building block in the synthesis of small-molecule inhibitors and probes. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against specific enzymes involved in tumor progression, highlighting its potential as a lead compound in oncology research.
One of the most compelling aspects of 2-Amino-5-nitrobenzylamine Hydrochloride is its versatility in chemical modifications. Researchers have leveraged its reactive sites to develop libraries of compounds for high-throughput screening (HTS) campaigns. The nitro group can be reduced to an amine, allowing for further derivatization, while the benzylic amine provides a handle for coupling reactions such as amide or urea bond formation. These features make it an indispensable tool in medicinal chemistry.
Advances in synthetic methodologies have further enhanced the accessibility of 2-Amino-5-nitrobenzylamine Hydrochloride. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled the rapid production of this compound in high purity, facilitating its integration into complex synthetic routes. Moreover, computational modeling has been employed to predict the reactivity and stability of this compound under various conditions, aiding researchers in optimizing synthetic protocols.
The pharmacological significance of 2-Amino-5-nitrobenzylamine Hydrochloride extends beyond its role as a synthetic intermediate. Preclinical studies have indicated that certain derivatives exhibit desirable pharmacokinetic profiles, including favorable solubility and metabolic stability. These characteristics are critical for the development of orally bioavailable drugs that can reach their target sites effectively.
In addition to its applications in drug discovery, 2-Amino-5-nitrobenzylamine Hydrochloride has found utility in biochemical research. Its ability to interact with biological targets has made it a valuable tool for developing probes that can visualize and modulate cellular processes. For example, fluorescently labeled derivatives have been used to study protein-protein interactions and to monitor intracellular signaling pathways.
The safety profile of 2-Amino-5-nitrobenzylamine Hydrochloride is another important consideration. While preliminary studies suggest that it exhibits moderate toxicity at high concentrations, its hydrochloride salt form generally exhibits good stability under physiological conditions. However, as with any chemical compound, proper handling and storage are essential to minimize potential risks.
The future prospects for 2-Amino-5-nitrobenzylamine Hydrochloride are promising, with ongoing research exploring its potential in new therapeutic areas. Innovations in drug delivery systems may further enhance its utility by improving bioavailability and targeting specificity. Collaborative efforts between academia and industry are likely to drive the development of novel derivatives with enhanced pharmacological properties.
In conclusion, 2-Amino-5-nitrobenzylamine Hydrochloride (CAS No. 863771-09-9) is a multifaceted compound with significant potential in pharmaceutical and biochemical research. Its unique structural features, synthetic versatility, and pharmacological relevance make it a cornerstone in the development of innovative therapeutic agents. As research continues to uncover new applications for this compound, its importance is expected to grow further.
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